molecular formula C11H10N4 B2998377 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 87924-04-7

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No. B2998377
CAS RN: 87924-04-7
M. Wt: 198.229
InChI Key: AGRHTSRTEOISJU-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a type of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

Triazole compounds are known for their wide range of chemical reactions. They are readily capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the core structure of the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have a wide range of applications in this field due to their numerous useful properties .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in this field .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . They are used in the synthesis of compounds for this purpose .

Materials Science

In the field of materials science, 1,2,3-triazoles are used . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Mechanism of Action

Target of Action

The primary target of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. The compound’s interaction with this enzyme could potentially influence these processes .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring. These atoms bind to the iron in the heme moiety of the enzyme. Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group incorporated in the compound’s structure can form hydrogen bonds, further enhancing its interaction with the enzyme .

Pharmacokinetics

The compound’s ability to form hydrogen bonds with different targets can improve its pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

The compound’s interaction with the aromatase enzyme could potentially influence the biosynthesis of estrogens, affecting various physiological processes. In vitro cytotoxic evaluation of similar compounds has indicated promising inhibitory activities against certain cancer cell lines . .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are considered important future directions .

properties

IUPAC Name

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHTSRTEOISJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile

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